![molecular formula C14H17N3O4 B5845061 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide, also known as NPPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPPC belongs to the class of piperidinecarboxamide derivatives, which have been widely studied for their pharmacological properties.
作用机制
The exact mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to act through various pathways depending on the application. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to activate the cGMP pathway, which leads to vasodilation and decreased blood pressure. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis through various mechanisms such as the p53 pathway.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to reduce infarct volume and improve neurological function in animal models of stroke. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells.
实验室实验的优点和局限性
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments such as its high purity and stability, which allows for consistent results. However, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide also has limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact dosage and administration method of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide for different applications are still being studied.
未来方向
There are several future directions for the study of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide. In neuroscience, further studies could focus on the potential neuroprotective effects of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide in other neurological disorders such as traumatic brain injury and Alzheimer's disease. In cardiovascular disease, further studies could focus on the potential therapeutic applications of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide in other cardiovascular disorders such as heart failure. In cancer, further studies could focus on the potential synergistic effects of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide with other anticancer agents and the development of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide analogs with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide have been discussed in this paper. 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has shown promising results in various fields such as neuroscience, cardiovascular disease, and cancer, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide involves a multistep process that starts with the reaction of 4-nitrobenzoyl chloride with piperidine to form 4-nitrobenzoylpiperidine. This intermediate is then reacted with acetyl chloride to form 1-(4-nitrobenzoyl)-4-acetylpiperidine. Finally, the nitro group is reduced to form 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide (1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide). The purity and yield of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide can be improved by using different purification techniques such as recrystallization and column chromatography.
科学研究应用
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects against ischemic brain injury and could be a potential treatment for stroke. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have vasodilatory effects and could be a potential treatment for hypertension. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have antitumor effects and could be a potential treatment for various types of cancer.
属性
IUPAC Name |
1-[2-(4-nitrophenyl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-14(19)11-5-7-16(8-6-11)13(18)9-10-1-3-12(4-2-10)17(20)21/h1-4,11H,5-9H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOULZUENOXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5844979.png)
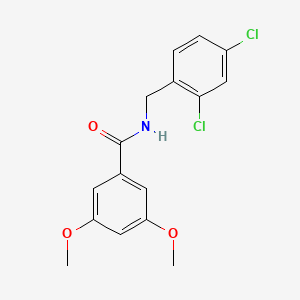
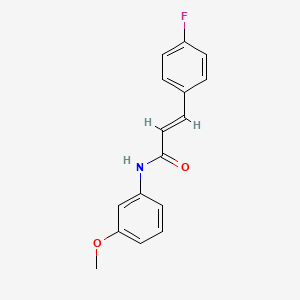
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5844992.png)

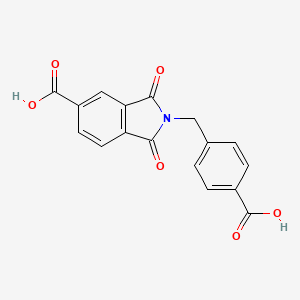

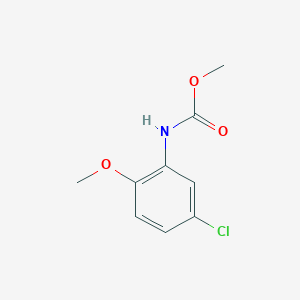
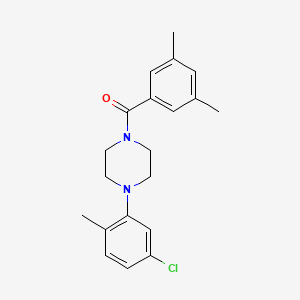

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![N-cyclopentyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5845053.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)
